2-(2,3-Dimethylphenyl)-2-butanol
Description
Contextualizing Aryl-Substituted Alcohols in Contemporary Organic Chemistry Research
Aryl-substituted alcohols are a cornerstone class of compounds in organic chemistry, characterized by a hydroxyl (-OH) group attached to a carbon atom which is, in turn, bonded to an aromatic ring system. This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. The interplay between the aromatic ring and the alcohol functionality imparts unique chemical reactivity and physical properties, making these compounds highly versatile building blocks in synthesis. hmdb.ca
In contemporary research, the significance of aryl-substituted alcohols is continually expanding. They serve as crucial intermediates in a multitude of synthetic transformations. youtube.com Modern cross-coupling methodologies, including those catalyzed by transition metals, have been developed to directly functionalize the C-O bond of alcohols, enabling them to act as effective leaving groups in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This has revolutionized the way chemists approach the synthesis of complex molecules, allowing for more efficient and modular strategies. chemicalbook.com For instance, the direct replacement of the hydroxyl group with various aryl or alkyl substituents is a powerful tool for creating diverse molecular libraries for drug discovery. chemicalbook.com
Furthermore, the oxidation of aryl-alcohols to the corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. masterorganicchemistry.com The development of selective and green oxidation methods is an active area of research. Aryl-alcohol oxidases, a class of flavin-dependent enzymes, are gaining attention for their potential in biocatalysis, offering environmentally benign routes to valuable aldehydes and other fine chemicals. solubilityofthings.com The stereochemistry of aryl-substituted alcohols is also of paramount importance, particularly in medicinal chemistry, where the specific three-dimensional arrangement of atoms can dictate biological activity.
Overview of the Research Landscape for 2-(2,3-Dimethylphenyl)-2-butanol
A thorough review of the scientific literature indicates that the specific compound, this compound, is not extensively studied. Its presence is noted in chemical supplier catalogs, confirming its synthesis and availability, but dedicated research articles detailing its synthesis, properties, or applications are scarce. youtube.com The compound belongs to the family of tertiary benzylic alcohols, which are often sterically hindered. organic-chemistry.orgresearchgate.net
To understand the potential chemical nature and synthetic accessibility of this compound, it is instructive to examine the research landscape for structurally analogous compounds. The most common and direct method for synthesizing tertiary alcohols is the Grignard reaction. pearson.comorganicchemistrytutor.com This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. libretexts.org For the synthesis of this compound, a plausible route would involve the reaction of ethyl magnesium bromide with 2,3-dimethylacetophenone, or alternatively, the reaction of a 2,3-dimethylphenyl magnesium halide with 2-butanone. acs.orgyoutube.com
The reactivity of such tertiary benzylic alcohols is influenced by the steric hindrance imposed by the ortho-methyl group on the phenyl ring and the quaternary carbon bearing the hydroxyl group. This steric congestion can influence the rates of reactions involving the hydroxyl group and the benzylic carbon. Research on other sterically hindered tertiary alcohols often focuses on developing specialized reagents and conditions to overcome this hindrance, for example, in esterification or substitution reactions. researchgate.net
Below are tables detailing the identifiers for the target compound and a comparison with a structurally similar, well-documented compound, 2-phenyl-2-butanol.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2,3-dimethylphenyl)butan-2-ol |
| Molecular Formula | C₁₂H₁₈O |
| CAS Number | Not available |
Data for this table is limited due to the sparse research on this specific compound.
Table 2: Comparative Properties of Related Tertiary Aryl Alcohols
| Property | 2-Phenyl-2-butanol | This compound (Predicted) |
| Molecular Weight | 150.22 g/mol nih.gov | 178.28 g/mol |
| Boiling Point | 107-108 °C / 20 mmHg chemicalbook.com | Expected to be higher due to increased mass |
| Density | 0.977 g/mL at 25 °C chemicalbook.com | Expected to be similar |
| Synthesis | Grignard reaction of acetophenone (B1666503) and ethyl magnesium bromide | Grignard reaction of 2,3-dimethylacetophenone and ethyl magnesium bromide |
Scope and Objectives of the Research Outline
This article aims to provide a focused scientific overview of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader, well-established context of aryl-substituted alcohols, a class of significant importance in modern organic chemistry.
The scope of this work is strictly defined by the following points:
Contextualization: To establish the scientific relevance of aryl-substituted alcohols, thereby providing a framework for understanding the potential properties and reactivity of the target compound.
Specific Compound Analysis: To present all available information on this compound and to use data from structurally related analogues to infer its chemical characteristics and likely synthetic pathways.
Data Presentation: To organize key information into clear, interactive data tables for comparative analysis.
This article will adhere to a professional and authoritative tone, drawing upon established chemical principles and research findings. It will exclusively focus on the chemical nature of the compounds and will not include information on physiological effects or administration.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-8-6-7-9(2)10(11)3/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIJSVMLDLFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC(=C1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,3 Dimethylphenyl 2 Butanol
Retrosynthetic Analysis and Key Disconnections for 2-(2,3-Dimethylphenyl)-2-butanol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve breaking the carbon-carbon bonds connected to the tertiary carbinol center. This approach reveals potential synthetic pathways.
The most logical disconnections for this compound are at the bonds between the tertiary carbon and its three substituents: the 2,3-dimethylphenyl group, the ethyl group, and the methyl group. This leads to three primary retrosynthetic strategies, each involving the reaction of a ketone with an organometallic reagent.
Retrosynthetic Disconnections for this compound
| Disconnection | Carbonyl Compound | Organometallic Reagent |
| Disconnection A | 1-(2,3-Dimethylphenyl)ethan-1-one | Ethylmagnesium bromide or Ethyllithium (B1215237) |
| Disconnection B | Propiophenone | Methylmagnesium bromide or Methyllithium |
| Disconnection C | Butan-2-one | 2,3-Dimethylphenylmagnesium bromide or 2,3-Dimethyllithium |
This analysis highlights that the target molecule can be synthesized from different combinations of ketones and Grignard or organolithium reagents. echemi.com The choice of a specific route may depend on the availability and reactivity of the starting materials.
Conventional Synthetic Routes to Aryl-Substituted Tertiary Alcohols
Conventional methods for synthesizing aryl-substituted tertiary alcohols are well-established and widely used in both academic and industrial settings.
Alkylation Strategies for Phenolic or Aromatic Precursors
While direct alkylation of aromatic rings to form tertiary alcohols is not a common primary synthetic route, Friedel-Crafts acylation of 1,2-dimethylbenzene can produce the precursor ketone, 1-(2,3-dimethylphenyl)ethan-1-one. Subsequent reaction with an organometallic reagent as outlined in the retrosynthetic analysis would then yield the desired tertiary alcohol. The traditional Friedel-Crafts acylation, however, can suffer from issues like harsh reaction conditions and potential regioselectivity problems. rsc.org
Alkylation of phenols is another strategy, though less direct for this specific compound. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with an alkyl halide. youtube.comlearncbse.in However, this method is primarily for ether synthesis and not directly applicable to the carbon-carbon bond formation required here.
Organometallic Additions to Ketones (e.g., Grignard Reagents, Organolithium Compounds)
The most common and versatile method for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketones. organicchemistrytutor.comlibretexts.org
Grignard Reagents: The Grignard reaction involves the addition of an organomagnesium halide to a ketone or aldehyde. organic-chemistry.org To synthesize this compound, one could react 1-(2,3-dimethylphenyl)ethan-1-one with ethylmagnesium bromide. echemi.com The reaction proceeds via a nucleophilic addition mechanism, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. organic-chemistry.orgmasterorganicchemistry.com Grignard reagents are cost-effective and readily available, making this a popular choice. nih.gov
Organolithium Compounds: Organolithium reagents are another class of powerful nucleophiles used for this transformation. masterorganicchemistry.com Similar to Grignard reagents, they add to the carbonyl carbon of a ketone. For instance, reacting 1-(2,3-dimethylphenyl)ethan-1-one with ethyllithium would also produce this compound after an acidic workup. masterorganicchemistry.comrsc.org Organolithium reagents are generally more reactive than their Grignard counterparts.
The reaction of esters with two equivalents of a Grignard or organolithium reagent can also produce tertiary alcohols where two of the substituents on the carbinol carbon are identical. ucalgary.ca For example, reacting methyl 2,3-dimethylbenzoate (B1232805) with an excess of ethylmagnesium bromide would yield a different tertiary alcohol, not the target compound.
Reductive Transformations of Corresponding Ketones or Esters
The reduction of ketones and esters typically leads to secondary and primary alcohols, respectively. wikipedia.orgchemguide.co.uk For instance, the reduction of a ketone like propanone yields propan-2-ol, a secondary alcohol. chemguide.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH4) or milder ones like sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. chemguide.co.uknumberanalytics.com
To obtain a tertiary alcohol from a ketone via a reductive pathway is not a direct, single-step process. One would first need to perform a reaction that adds a carbon group, such as a Grignard reaction, which itself forms the tertiary alcohol. Therefore, direct reduction is not a viable synthetic route to this compound from a corresponding ketone.
Advanced and Stereoselective Synthesis of this compound and Analogues
The synthesis of chiral tertiary alcohols, where the carbinol carbon is a stereocenter, presents a significant challenge in organic synthesis due to the steric hindrance around the reactive center. researchgate.net As this compound is a chiral molecule, its enantioselective synthesis requires specialized methods.
Enantioselective Synthesis of Chiral Tertiary Alcohols
The catalytic enantioselective addition of organometallic reagents to ketones is one of the most direct approaches to synthesizing chiral tertiary alcohols. nih.gov This area has seen significant advancements, with various catalytic systems being developed to control the stereochemical outcome of the reaction.
Catalytic Asymmetric Addition: Copper(I)-catalyzed enantioselective additions of organomagnesium reagents to ketones have emerged as a powerful tool. nih.gov These methods often employ chiral ligands to induce asymmetry. The use of chiral auxiliaries is another strategy to achieve enantioselectivity. tandfonline.com
Enzymatic Resolutions: Enzymatic methods, such as the kinetic resolution of racemic tertiary alcohols, offer another avenue to obtain enantiomerically pure compounds. researchgate.netrsc.org Lipases are commonly used biocatalysts for the enantioselective acylation of alcohols. researchgate.net Chemoenzymatic dynamic kinetic resolution (DKR) combines biocatalytic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov
Recent Advances in Stereoselective Synthesis
| Method | Description | Key Features |
| Cu(I)-Catalyzed Alkylation | Enantioselective addition of Grignard reagents to ketones catalyzed by a copper(I)-chiral ligand complex. nih.gov | High enantioselectivity, utilizes readily available Grignard reagents. nih.gov |
| Chiral Auxiliary Approach | Use of a chiral auxiliary to direct the stereochemical outcome of a nucleophilic addition. tandfonline.com | Can provide high diastereoselectivity, but requires additional steps for auxiliary attachment and removal. |
| Enantioselective Cyanosilylation | Catalytic asymmetric addition of a cyanide source to ketones, followed by conversion of the cyanohydrin to other functional groups. chinesechemsoc.org | Provides access to chiral tertiary alcohols with a handle for further synthetic transformations. chinesechemsoc.org |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer of a racemic alcohol catalyzed by an enzyme, typically a lipase. researchgate.netrsc.org | High enantioselectivity under mild conditions. Maximum theoretical yield is 50%. rsc.org |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Combination of enzymatic kinetic resolution with a chemical catalyst for the racemization of the slower-reacting enantiomer. nih.gov | Can achieve yields greater than 50% for a single enantiomer. nih.gov |
These advanced methods provide powerful tools for the synthesis of specific enantiomers of this compound and other chiral tertiary alcohols, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net
Multicomponent Reactions in the Synthesis of Aryl-Butanols
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all reactants, offer an efficient and atom-economical route to complex molecules. nih.govnih.gov While specific MCRs for this compound are not prominently documented, the principles can be applied to the synthesis of related aryl-alkanol structures.
For instance, copper-catalyzed MCRs have been used for the efficient synthesis of diverse spirotetrahydrocarbazoles from aromatic aldehydes, 2-methylindole, and cyclic dieneophiles. beilstein-journals.org This demonstrates the power of transition-metal catalysis to assemble complex aryl-containing scaffolds in a single step. Another example is the pseudo-three-component synthesis of N-aroylmethylimidazoles, where the reaction course is governed by the steric factors of the starting materials. mdpi.com These examples suggest the potential for developing novel MCRs for the convergent synthesis of aryl-butanols by carefully selecting the appropriate starting materials and catalysts.
Flow Chemistry and Microreactor Techniques for Efficient Production
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and efficiency. nih.gov The use of microreactors enhances heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purities. nih.gov
These technologies are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise temperature control, all of which can be features of organometallic additions or catalytic reactions. Photochemical transformations, which can be challenging to scale up in batch due to issues with photon delivery, have seen significant advancements through the use of flow reactors. nih.gov While the application of flow chemistry specifically for the production of this compound is not detailed in the literature, the synthesis of intermediates or the final Grignard addition step are prime candidates for optimization using this technology. For example, a one-pot synthesis of a chiral indanol was achieved by combining a heterogeneous chemical catalyst and a biocatalyst in a packed-bed reactor system. mdpi.com
Isolation and Purification Techniques for Synthetic Intermediates and Final Products
The isolation and purification of the final product and any synthetic intermediates are critical steps to ensure the required purity for subsequent applications. Standard laboratory techniques are employed, tailored to the physicochemical properties of the compounds involved.
For a tertiary alcohol like this compound, purification would typically involve an aqueous workup to remove water-soluble byproducts and salts. This is often followed by extraction into an organic solvent. The crude product can then be purified by one or more of the following methods:
Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective method for purification. A patent for the related compound 2-(2,3-xylyl)-2-propanol describes its isolation by crystallization from heptane (B126788) at low temperatures, followed by filtration and drying. google.com
Distillation: For liquid products, distillation under reduced pressure can be used to separate the desired alcohol from non-volatile impurities or solvents.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the target compound from impurities with different polarities. For chiral separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method to separate enantiomers and determine enantiomeric excess. nih.govacs.org The separation of diastereomers, which might be formed in certain synthetic routes, can also be achieved by chromatography. mdpi.com
The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 2,3 Dimethylphenyl 2 Butanol
Comprehensive Spectroscopic Characterization
The structural elucidation of 2-(2,3-Dimethylphenyl)-2-butanol is accomplished by employing a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and atomic connectivity.
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The key proton environments are:
Hydroxyl Proton (-OH): A singlet, typically broad, appearing in the region of δ 1-5 ppm. Its chemical shift can be variable and is dependent on concentration and solvent. This peak would disappear upon the addition of D₂O. docbrown.info
Aromatic Protons (Ar-H): The three protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different positions on the ring, they would likely present as a complex multiplet pattern.
Methyl Protons (Ar-CH₃): Two singlets are expected for the two methyl groups attached to the aromatic ring, likely appearing in the range of δ 2.0-2.5 ppm.
Ethyl Group Protons (-CH₂CH₃): The ethyl group attached to the tertiary carbon would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling.
Methyl Group Protons (C(OH)CH₃): A singlet for the methyl group also attached to the tertiary carbon bearing the hydroxyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~1.5 - 4.0 | Singlet (broad) | 1H |
| Ar-H | ~7.0 - 7.4 | Multiplet | 3H |
| Ar-CH₃ (position 2) | ~2.3 | Singlet | 3H |
| Ar-CH₃ (position 3) | ~2.1 | Singlet | 3H |
| -CH₂- (ethyl) | ~1.8 | Quartet | 2H |
| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |
| C(OH)CH₃ | ~1.5 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 12 distinct carbon signals are expected. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbinol).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. docbrown.info
DEPT-90: Shows only CH signals.
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in DEPT spectra. docbrown.info
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| -C(OH)- | ~75 | Absent | Absent |
| Ar-C (quaternary, C1) | ~145 | Absent | Absent |
| Ar-C (quaternary, C2) | ~137 | Absent | Absent |
| Ar-C (quaternary, C3) | ~135 | Absent | Absent |
| Ar-CH | ~125-130 | Positive | Positive |
| Ar-CH | ~125-130 | Positive | Positive |
| Ar-CH | ~125-130 | Positive | Positive |
| -CH₂- (ethyl) | ~35 | Negative | Absent |
| C(OH)CH₃ | ~28 | Positive | Absent |
| Ar-CH₃ | ~20 | Positive | Absent |
| Ar-CH₃ | ~15 | Positive | Absent |
| -CH₃ (ethyl) | ~8 | Positive | Absent |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). docbrown.info This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. docbrown.info It is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl groups attached to the aromatic ring would show correlations to the quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining the stereochemistry and conformation of the molecule. For example, a NOESY spectrum could show spatial proximity between the protons of the C(OH)CH₃ group and the aromatic proton at position 6.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₈O), the molecular weight is 178.27 g/mol .
The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak ([M]⁺) at m/z = 178, which is common for tertiary alcohols due to the instability of the molecular ion. docbrown.info The fragmentation pattern would be characterized by several key fragmentation pathways:
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols. docbrown.info This would result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 149, or the loss of a methyl radical (•CH₃) to give a fragment at m/z = 163. The most stable carbocation would likely be the base peak.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another common fragmentation for alcohols, which would lead to a peak at m/z = 160 ([M-18]⁺). docbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 163 | [C₁₁H₁₅O]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |
| 160 | [C₁₂H₁₆]⁺ | M⁺ - H₂O (Dehydration) |
| 149 | [C₁₀H₁₃O]⁺ | M⁺ - •C₂H₅ (Alpha-cleavage) |
| 133 | [C₁₀H₁₃]⁺ | M⁺ - H₂O - •CH₃ |
| 105 | [C₈H₉]⁺ | Xylyl cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.
The IR spectrum of this compound would be characterized by the following key absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. docbrown.info
C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the aliphatic methyl and ethyl groups.
C-H Stretch (sp²): Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) for the C-H stretching of the aromatic ring.
C=C Stretch (Aromatic): One or more medium to weak absorption bands in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: A strong absorption band in the range of 1150-1250 cm⁻¹ corresponding to the stretching vibration of the tertiary C-O bond.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Hydroxyl |
| ~3050 | Medium | C-H Stretch (sp²) | Aromatic |
| ~2970 | Strong | C-H Stretch (sp³) | Aliphatic |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1200 | Strong | C-O Stretch | Tertiary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the aromatic chromophore of this compound. The 2,3-dimethylphenyl group acts as the primary chromophore, responsible for absorbing light in the UV region. The substitution pattern on the benzene ring influences the position and intensity of the characteristic absorption bands.
The UV spectrum is expected to exhibit bands typical for substituted benzenes. These arise from π → π* transitions within the aromatic ring. The primary band, often referred to as the B-band (benzenoid), is expected to appear around 250-280 nm, showing fine-structure due to vibrational levels. A more intense E-band (ethylenic) is anticipated at a shorter wavelength, typically below 230 nm. The presence of the hydroxyl group (an auxochrome) and the alkyl substituents can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Absorption Band | Expected Wavelength (λmax) | Transition Type | Associated Chromophore |
|---|---|---|---|
| E-band | ~215 nm | π → π* | Benzene Ring |
Note: The exact λmax values and molar absorptivity (ε) can vary depending on the solvent used.
Chromatographic Methodologies for Analysis
Chromatographic techniques are essential for assessing the purity, identifying components, and resolving stereoisomers of this compound.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography (GC) is an ideal method for analyzing the purity of this compound and quantifying any volatile impurities, given the compound's volatility. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification of impurities and structural confirmation of the main peak, GC is coupled with a Mass Spectrometer (MS). nih.govfmach.it
In a typical GC analysis, a non-polar or mid-polarity capillary column is used. fmach.itchromforum.org The choice of column, such as a Rtx-WAX or Rxi-5ms, depends on the specific impurities being targeted. chromforum.orgnih.gov The temperature program is optimized to ensure good separation between the analyte and any related substances, such as isomers or starting materials.
GC-MS analysis provides critical structural information. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+), although it may be weak due to the tertiary alcohol structure, which is prone to fragmentation. Key fragmentation pathways would include the loss of a water molecule (M-18), loss of an ethyl group (M-29), and cleavage to form a stable benzylic carbocation.
Table 2: Typical GC-MS Parameters and Expected Fragmentation
| Parameter | Value / Description |
|---|---|
| GC System | |
| Column | Rtx-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness fmach.it |
| Carrier Gas | Helium, constant flow ~1.2 mL/min fmach.it |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio to avoid column overload) chromforum.orggoogle.com |
| Oven Program | Initial 60°C, ramp at 10°C/min to 240°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV google.com |
| Ion Source Temp. | 230 °C google.com |
| Mass Range | 40-400 m/z |
| Expected Major Fragments (m/z) | |
| 160 | [M]+ (Molecular Ion) |
| 142 | [M-H₂O]+ |
| 131 | [M-C₂H₅]+ |
| 119 | [C₉H₁₁]+ (Dimethylbenzyl cation) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers versatile options for the analysis of this compound. The choice between reversed-phase and normal-phase modes depends on the analytical goal. sepscience.comwaters.com
Reversed-Phase (RP-HPLC) is the most common HPLC mode, accounting for over 75% of methods due to its robustness and reproducibility. waters.comunt.edu It would be the standard choice for quantifying the purity of this compound. In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). waters.com The compound, being moderately polar, will be well-retained and separated from more polar or less polar impurities.
Normal-Phase (NP-HPLC) utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (such as hexane (B92381) with a small amount of a polar modifier like isopropanol (B130326) or ethyl acetate). sepscience.com This technique can be particularly advantageous for separating positional isomers that may co-elute in reversed-phase systems, as it is highly sensitive to small differences in polarity and steric interactions with the stationary phase. sepscience.comunt.edu
Table 3: Comparative HPLC Conditions for Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm | Silica (SiO₂), 5 µm |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic |
| Detector | UV at ~265 nm | UV at ~265 nm |
| Application | Purity determination, quantification | Isomer separation |
The central quaternary carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. rsc.orgmdpi.com
Separation is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this class of compounds. The separation is typically performed in normal-phase or polar organic mode, using mobile phases like heptane (B126788)/ethanol or heptane/isopropanol. uea.ac.uk
Alternatively, an indirect method involves derivatizing the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). mdpi.comnih.gov However, the direct method using a CSP is generally preferred for its simplicity.
Table 4: Potential Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Description |
|---|---|
| Stationary Phase | Chiralcel® OD or Chiralpak® IA (Amylose or Cellulose derivative on silica) uea.ac.uk |
| Mobile Phase | n-Heptane / Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detector | UV at 265 nm |
| Expected Outcome | Two baseline-resolved peaks corresponding to the (R)- and (S)-enantiomers. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide the ultimate proof of its three-dimensional structure. This powerful technique maps the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the exact spatial arrangement of atoms.
For a chiral molecule, X-ray crystallography performed on a crystal of a single enantiomer can determine its absolute configuration without ambiguity. nih.gov By analyzing the anomalous scattering of X-rays, the true handedness of the molecule (whether it is the R or S enantiomer) can be established. nih.gov This method is often used to confirm the assignments made by other techniques or to establish the stereochemistry of novel compounds. uea.ac.uk
The applicability of this technique is entirely dependent on the ability to grow a suitable single crystal from either a racemic mixture or, for absolute configuration determination, an enantiomerically pure sample. As of this writing, a public crystal structure for this compound has not been reported. If a structure were determined, it would provide definitive data on the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Chemical Reactivity and Transformation Pathways of 2 2,3 Dimethylphenyl 2 Butanol
Reactions Involving the Hydroxyl Functionality
The reactivity of the hydroxyl group in 2-(2,3-dimethylphenyl)-2-butanol, a tertiary alcohol, is characterized by its resistance to oxidation and its propensity to undergo reactions involving the cleavage of the C-O bond, typically following protonation of the hydroxyl group to form a good leaving group.
Oxidation Reactions Leading to Ketones or Further Derivatives
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. altervista.orgchemguide.co.ukyoutube.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbon-oxygen double bond. altervista.orgchemguide.co.uk
| Oxidizing Agent | Expected Outcome with this compound |
| Potassium dichromate (K₂Cr₂O₇) in acidic solution | No reaction |
| Pyridinium chlorochromate (PCC) | No reaction |
| Stronger oxidizing agents (e.g., potassium permanganate (B83412) under harsh conditions) | Carbon-carbon bond cleavage may occur, leading to a mixture of products. |
Dehydration Reactions to Form Alkenes and Ethers
The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate. doubtnut.comyoutube.comlibretexts.orgchemguide.co.uk Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water). doubtnut.comyoutube.com Loss of water generates a stable tertiary carbocation at the benzylic position. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of alkenes.
Due to the structure of this compound, two primary alkene products are expected:
2-(2,3-Dimethylphenyl)-1-butene: Formed by the removal of a proton from the methyl group.
2-(2,3-Dimethylphenyl)-2-butene: Formed by the removal of a proton from the methylene (B1212753) group. According to Zaitsev's rule, the more substituted alkene, 2-(2,3-dimethylphenyl)-2-butene, is expected to be the major product. youtube.com
The formation of ethers from tertiary alcohols via acid-catalyzed dehydration is generally not a favored pathway due to the propensity for elimination to form alkenes. orgoreview.commychemblog.com
Esterification and Etherification Reactions
Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids (Fischer esterification) is generally slow and inefficient due to steric hindrance around the hydroxyl group. commonorganicchemistry.com More effective methods for esterifying tertiary alcohols often involve the use of more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to neutralize the liberated acid. commonorganicchemistry.com
Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for the synthesis of ethers from tertiary alcohols like this compound. orgoreview.commychemblog.comorganic-chemistry.org The tertiary alkoxide is highly basic and sterically hindered, leading predominantly to elimination of the alkyl halide to form an alkene rather than nucleophilic substitution. orgoreview.commychemblog.com Alternative methods for the synthesis of tertiary ethers, such as the acid-catalyzed addition of the alcohol to an alkene or using specific reagents like N,N-dimethylformamide di-t-butyl acetal (B89532) with phenols, have been developed, but their application to this compound is not widely documented. google.commasterorganicchemistry.com
Nucleophilic and Electrophilic Reactivity of the Alcohol Group
The hydroxyl group of this compound exhibits both nucleophilic and electrophilic characteristics, influenced by the electronic and steric effects of the bulky 2,3-dimethylphenyl group.
Nucleophilic Reactivity: The lone pairs of electrons on the oxygen atom make the hydroxyl group nucleophilic. openochem.orgmsu.edumsu.edu It can attack electrophiles. However, the steric hindrance from the adjacent tertiary carbon and the dimethylphenyl ring can diminish its nucleophilicity compared to less hindered alcohols.
Electrophilic Reactivity: The carbon atom bonded to the hydroxyl group is electrophilic due to the electron-withdrawing effect of the oxygen atom. msu.edumsu.edu However, direct nucleophilic attack on this carbon is difficult because the hydroxyl group is a poor leaving group. openochem.org To enhance its electrophilicity and facilitate substitution reactions, the hydroxyl group must first be protonated by an acid to form a good leaving group (water). openochem.org This allows for subsequent attack by nucleophiles in Sₙ1-type reactions.
Reactions of the Aromatic Ring
The 2,3-dimethylphenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The directing and activating effects of the substituents on the ring determine the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety
The 2,3-dimethylphenyl group contains two methyl groups and a tertiary alcohol substituent. Both the methyl groups and the alkyl group of the alcohol are electron-donating and are thus activating, ortho-, para-directing groups. youtube.comstackexchange.comstackexchange.comucalgary.ca However, the bulky tertiary alcohol group will exert a significant steric hindrance effect, primarily directing incoming electrophiles to the positions least sterically hindered.
Considering the directing effects of the substituents:
The methyl group at position 2 directs to positions 1 (occupied), 3 (occupied), and 6.
The methyl group at position 3 directs to positions 2 (occupied), 4, and 5.
The tertiary alcohol group at position 1 directs to positions 2 (occupied), 4, and 6.
Combining these effects and considering steric hindrance, the most likely positions for electrophilic attack are positions 4, 5, and 6. Position 6 is ortho to the bulky tertiary alcohol group and may be sterically hindered. Therefore, positions 4 and 5 are the most probable sites for substitution.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(2,3-dimethylphenyl)-2-butanol and 5-Nitro-1-(2,3-dimethylphenyl)-2-butanol doubtnut.comrsc.orggoogle.com |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo-1-(2,3-dimethylphenyl)-2-butanol and 5-Bromo-1-(2,3-dimethylphenyl)-2-butanol beilstein-journals.orgwikipedia.orggoogle.com |
| Sulfonation | Fuming H₂SO₄ | 4-(1-Hydroxy-1-methylpropyl)-2,3-dimethylbenzenesulfonic acid nih.gov |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Steric hindrance from the existing substituents makes further alkylation challenging. ucalgary.capressbooks.pub |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | 4-Acyl-1-(2,3-dimethylphenyl)-2-butanol and 5-Acyl-1-(2,3-dimethylphenyl)-2-butanol |
Experimental data on the electrophilic aromatic substitution of this compound is limited. However, studies on related compounds like xylenes (B1142099) and other polysubstituted benzenes support the predicted regioselectivity based on the combined directing and steric effects of the substituents. youtube.combeilstein-journals.orgwikipedia.org
Metal-Catalyzed Coupling Reactions of Aromatic Halides (if applicable to synthetic precursors)
The synthesis of this compound often originates from precursors derived from aromatic halides, specifically halogenated xylenes. The most direct and widely utilized method for creating the crucial carbon-carbon bond between the dimethylphenyl group and the butanol backbone is the Grignard reaction. libretexts.orgdoubtnut.com
This process begins with the formation of a Grignard reagent from an aromatic halide. For instance, 1-bromo-2,3-dimethylbenzene is reacted with magnesium metal in an anhydrous ether solvent to produce 2,3-dimethylphenylmagnesium bromide. guidechem.comyoutube.com This organometallic intermediate is a potent nucleophile. The subsequent step involves the nucleophilic addition of this Grignard reagent to the electrophilic carbonyl carbon of a ketone. vaia.com To synthesize the target tertiary alcohol, the Grignard reagent is treated with butan-2-one. A final hydrolysis step with a weak acid then protonates the resulting alkoxide to yield this compound. chegg.com
While the Grignard reaction is a classic approach, modern palladium-catalyzed cross-coupling reactions offer alternative strategies for synthesizing precursors. For example, related 3-arylbutanals have been synthesized via Heck coupling between an aryl halide and crotyl alcohol or Suzuki coupling of an aryl boronate with croton aldehyde. google.com These methods could theoretically be adapted to produce intermediates that lead to this compound. Another advanced technique involves the palladium-catalyzed decarbonylative borylation of benzylic acids, which transforms common carboxylic acids into valuable benzylboronates, key precursors for Suzuki couplings. acs.orgacs.org
Table 1: Synthetic Strategies for Precursors of this compound
| Reaction Type | Aromatic Precursor | Coupling Partner | Catalyst/Reagent | Intermediate/Product |
|---|---|---|---|---|
| Grignard Reaction | 1-Bromo-2,3-dimethylbenzene | Butan-2-one | Magnesium (Mg) | This compound |
| Heck Coupling | 1-Bromo-2,3-dimethylbenzene | Crotyl alcohol | Palladium (Pd) catalyst | 3-(2,3-Dimethylphenyl)-2-butenal precursor |
| Suzuki Coupling | 2,3-Dimethylphenylboronic acid | Croton aldehyde | Palladium (Pd) catalyst | 3-(2,3-Dimethylphenyl)-butanal precursor |
Reaction Mechanism Elucidation
The reactivity of this compound is dominated by reactions involving its tertiary alcohol functional group. The most prominent of these is the acid-catalyzed dehydration to form alkenes. byjus.com Due to the formation of a stable tertiary benzylic carbocation, this reaction proceeds readily via an E1 (Elimination, Unimolecular) mechanism under relatively mild conditions compared to primary or secondary alcohols. jove.comjove.comlibretexts.org
The mechanism unfolds in three principal steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺). byjus.com
Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary benzylic carbocation. The stability is enhanced by both hyperconjugation with adjacent alkyl groups and resonance delocalization of the positive charge into the dimethylphenyl ring. jove.com
Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding an alkene product and regenerating the acid catalyst. byjus.comjove.com
Given the structure of this compound, deprotonation can occur from different adjacent carbons, potentially leading to a mixture of alkene isomers. The regioselectivity of this step is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.
Table 2: Mechanism of Acid-Catalyzed Dehydration of this compound
| Step | Description | Key Species |
|---|---|---|
| 1 | Protonation of the alcohol | Alkyloxonium ion |
| 2 | Loss of water (Rate-determining) | Tertiary benzylic carbocation |
| 3 | Deprotonation by a weak base | Alkene product(s) |
Investigation of Catalytic Processes Involving this compound as Substrate or Product
Primarily, this compound serves as a substrate in various catalytic processes, most notably in the synthesis of other valuable organic compounds.
The acid-catalyzed dehydration described previously is a key example of a process where the alcohol is a substrate for producing substituted alkenes. These alkenes can serve as monomers for polymerization or as intermediates in further synthetic transformations.
Furthermore, tertiary alcohols can undergo reactions under Vilsmeier-Haack conditions (using a reagent like POCl₃/DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org Research on other 2-arylpropan-2-ols has shown that this reaction can lead to the formation of complex heterocyclic structures like substituted pyridines through a series of iminoalkylations and cyclizations. rsc.orgresearchgate.net This suggests that this compound could be a viable substrate for synthesizing novel nicotinaldehydes or related nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.
The catalytic oxidation of benzylic alcohols to aldehydes and ketones is another important transformation. rsc.org While the oxidation of primary and secondary alcohols is common, the selective oxidation of tertiary benzylic C-H bonds is also an area of active research. acs.org Various catalytic systems, including those based on copper mdpi.com and molybdenum mdpi.com, have been developed for the oxidation of benzyl (B1604629) alcohol derivatives using green oxidants like hydrogen peroxide. These processes highlight the potential for this compound or its derivatives to be involved as substrates in catalytic C-H activation or oxidation reactions.
Table 3: Catalytic Processes Featuring this compound as a Substrate
| Catalytic Process | Catalyst/Reagent | Product Type | Significance |
|---|---|---|---|
| Acid-Catalyzed Dehydration | H₂SO₄, H₃PO₄ | Substituted Alkenes | Synthesis of monomers and fine chemical intermediates. |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Functionalized Pyridines | Access to complex nitrogen-containing heterocyclic compounds. rsc.org |
| Catalytic Oxidation | Transition Metal Complexes (e.g., Cu, Mo, Fe) | Ketones (from potential C-H oxidation) | Green chemistry approach to carbonyl compounds. mdpi.commdpi.com |
Theoretical and Computational Chemistry Studies of 2 2,3 Dimethylphenyl 2 Butanol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in 2-(2,3-dimethylphenyl)-2-butanol and the energies associated with its different spatial orientations.
DFT methods, such as the popular B3LYP functional, are known for their balance of computational cost and accuracy, making them suitable for studying relatively large organic molecules. nih.govgreeley.org Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are generally more computationally intensive but can provide highly accurate results, especially when electron correlation effects are significant. greeley.orgresearchgate.net The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical for obtaining reliable results. Larger basis sets, such as 6-311++G(d,p), typically yield more accurate geometries. nih.govnih.gov
The geometry optimization process for this compound would involve determining key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state.
Conformational analysis explores the different spatial arrangements of a molecule, or conformers, that arise from the rotation around its single bonds. For this compound, rotation around the C-C and C-O bonds leads to various conformers with different energies. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govresearchgate.net
The study of the PES for similar molecules, like various butanol isomers, reveals that the relative orientation of the hydroxyl group and the alkyl substituents significantly influences the conformational energies. wolfram.comnih.gov For this compound, the bulky dimethylphenyl group and the tertiary butyl group would create significant steric hindrance, leading to a complex PES with multiple local minima. Computational methods can be used to systematically rotate key dihedral angles and calculate the corresponding energy, thereby constructing the PES and identifying the most favorable conformations.
The molecular structure and conformation of this compound are governed by a combination of steric and electronic effects.
Steric Effects: The size of the substituents plays a crucial role. The two methyl groups on the phenyl ring and the two methyl groups of the butanol moiety create steric hindrance, which is the repulsion between electron clouds of non-bonded atoms in close proximity. This steric strain forces the molecule to adopt a conformation that minimizes these repulsive interactions.
Computational analysis allows for the quantification of these effects by examining the calculated molecular geometry and electron density distribution.
Computational Prediction of Spectroscopic Properties
Theoretical calculations are not only valuable for understanding molecular structure but also for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular identity and structure. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. utsouthwestern.educarlroth.com
Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations. utsouthwestern.edu Nevertheless, theoretical predictions are invaluable for assigning peaks in complex experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(phenyl)-H | 7.0 - 7.3 | |
| CH(phenyl) | 135 - 140 | |
| C(phenyl)-CH₃ | 130 - 135 | |
| C(phenyl)-C(butanol) | 140 - 145 | |
| OH | 1.5 - 2.5 | |
| C-OH | 70 - 75 | |
| C(CH₃)₂ | 35 - 40 | |
| CH₃(phenyl) | 2.2 - 2.4 | 20 - 25 |
| CH₃(butanol) | 1.1 - 1.3 | 25 - 30 |
Note: These are illustrative values and the actual predicted shifts would depend on the level of theory and basis set used in the calculation. Experimental values for similar compounds like butan-2-ol show characteristic shifts for different proton environments. docbrown.info
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. su.sesu.se Computational methods can calculate the vibrational frequencies and intensities of these modes. nih.govnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1200 |
Note: These are illustrative frequency ranges. The exact calculated frequencies would depend on the computational method and basis set.
Reaction Mechanism Predictions and Energetics
Computational chemistry offers powerful tools to predict the pathways of chemical reactions and their associated energy changes. For a tertiary alcohol like this compound, these studies would typically focus on reactions such as dehydration (elimination) or substitution, which proceed via carbocation intermediates.
A primary goal of computational reaction mechanism studies is to map the potential energy surface (PES) that connects reactants to products. Key points on this surface include energy minima (reactants, intermediates, and products) and saddle points, known as transition states.
To study a reaction like the acid-catalyzed dehydration of this compound, quantum mechanical methods such as Density Functional Theory (DFT) would be employed. The process would involve:
Reactant and Product Optimization: The three-dimensional structures of the reactant (this compound) and potential products (various alkene isomers) are optimized to find their lowest energy conformations.
Intermediate Identification: The reaction likely proceeds through a tertiary carbocation intermediate, formed after the protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation is a critical factor.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant to the intermediate and the intermediate to the product. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For example, in a study of the reaction between a hydroperoxyl radical and 2-butanol (B46777), transition states were analyzed to understand the reaction kinetics. researchgate.net
The reaction pathway is the lowest energy path on the PES that leads from reactants to products through one or more transition states. Computational studies on similar reactions, like those involving other peroxy radicals, demonstrate the complexity of mapping these surfaces, which can involve multiple competing pathways on both singlet and triplet energy surfaces. nih.gov
Once the energies of the reactants and transition states are determined, the activation barrier (or activation energy, Ea) can be calculated as the energy difference between them.
Activation Barrier (Ea) = E(Transition State) - E(Reactants)
A lower activation barrier implies a faster reaction. These calculations are crucial for predicting the feasibility and outcome of a reaction. For instance, theoretical studies on enzyme catalysis use these methods to understand how enzymes lower activation barriers. rsc.org The accuracy of these calculations depends on the level of theory and basis set used, with methods like Coupled Cluster (CCSD(T)) often used for high-accuracy single-point energy calculations on DFT-optimized geometries. nih.gov
From the activation energy, reaction rates can be estimated using Transition State Theory (TST). The rate constant (k) is given by the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡). These calculations can reveal the temperature dependence of reaction rates. Studies on the hydrogen abstraction from 2-butanol have shown the importance of considering multiple conformations and torsional anharmonicity for accurate rate constant computations. researchgate.net
Chiroptical Property Calculations (e.g., ECD, ORD) for Enantiomers
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers interact differently with plane-polarized light. Chiroptical spectroscopy, combined with quantum mechanical calculations, is the most reliable method for assigning the absolute configuration (R or S) of a chiral molecule. researchgate.netmdpi.com
The general workflow involves several steps: chemistrywithatwist.com
Geometry Optimization: Each identified conformer is then optimized using a suitable level of theory (e.g., DFT).
Chiroptical Property Calculation: For each stable conformer, properties like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are calculated. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. nih.gov
Spectral Averaging: The calculated spectra for all conformers are averaged based on their relative populations, which are determined by their calculated free energies. chemistrywithatwist.com
Comparison with Experiment: The final, theoretically predicted spectrum is compared with the experimental spectrum. A match between the calculated spectrum for the (R)-enantiomer and the experimental spectrum allows for the assignment of the absolute configuration as R.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. A calculated ECD spectrum provides a unique fingerprint that is highly sensitive to the molecule's three-dimensional structure. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. It is closely related to ECD, and together they provide a powerful tool for stereochemical analysis. researchgate.net
While these computational methods are well-established, their specific application to this compound has not been reported in the scientific literature, representing an area for future research.
Applications and Industrial Relevance of 2 2,3 Dimethylphenyl 2 Butanol Non Medical
A Key Intermediate in the Landscape of Organic Synthesis
As a versatile building block, 2-(2,3-Dimethylphenyl)-2-butanol serves as a crucial starting material for the synthesis of a range of organic compounds. Its tertiary alcohol group can be strategically manipulated to introduce other functional groups, paving the way for the construction of more complex molecular architectures.
Precursor for Aldehydes: The Gateway to Further Functionality
A significant application of this compound lies in its potential conversion to aldehydes, such as 2-(2,3-dimethylphenyl)-1-propanal. Aldehydes are highly valuable intermediates in organic chemistry due to their reactivity, which allows for a wide array of subsequent chemical transformations.
The synthesis of related aromatic aldehydes often involves a multi-step process. For instance, a structurally similar compound, 3-(2,3-xylyl)-2-butenal, is prepared from 2-(2,3-xylyl)-2-propanol. This transformation proceeds via a Vilsmeier-Haack type reaction, where the tertiary alcohol is treated with a reagent like phosphorus oxychloride (POCl₃) in a solvent such as dimethylformamide (DMF) to yield the unsaturated aldehyde. google.com A subsequent hydrogenation step can then be employed to produce the saturated aldehyde. google.com This suggests a plausible synthetic pathway for the conversion of this compound to 2-(2,3-dimethylphenyl)-1-propanal, as outlined in the following table:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Dehydration/Rearrangement | POCl₃, DMF | 2-(2,3-Dimethylphenyl)-2-butenal |
| 2 | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 2-(2,3-Dimethylphenyl)-1-propanal |
The resulting aldehyde, 2-(2,3-dimethylphenyl)-1-propanal, is a valuable fragrance ingredient and an intermediate in the synthesis of other commercially important chemicals. smolecule.com
Building Blocks for Complex Aromatic and Heterocyclic Compounds
The structural framework of this compound makes it an attractive starting point for the synthesis of more elaborate aromatic and heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in various fields, including materials science and electronics.
While direct examples of the synthesis of complex aromatic and heterocyclic compounds from this compound are not extensively documented in readily available literature, the chemical nature of the molecule lends itself to such transformations. For instance, derivatives of dimethylphenyl compounds are known to serve as precursors for various heterocyclic systems. researchgate.net The synthesis of nitrogen-containing heterocycles, for example, is a significant area of research due to their diverse applications. researchgate.netnih.gov Similarly, sulfur-containing heterocycles are also of great interest. nih.govresearchgate.net
The general strategy would involve the conversion of the hydroxyl group of this compound into a better leaving group, followed by cyclization reactions with appropriate reagents to construct the desired aromatic or heterocyclic ring systems.
Expanding Horizons: Applications in Materials Science and Polymer Chemistry
Beyond its role in traditional organic synthesis, the properties of this compound suggest its potential utility in the realm of materials science and polymer chemistry.
A Potential Solvent or Co-solvent in Industrial Processes
Butanol isomers are widely recognized for their use as solvents in various industrial applications. wikipedia.orgmdpi.com Solvents play a critical role in chemical manufacturing, facilitating reactions and enabling the processing of materials. While specific industrial use of this compound as a solvent is not prominently reported, its chemical properties, such as its boiling point and polarity, may make it suitable for certain specialized applications where a higher boiling, non-polar solvent is required. The bulky dimethylphenyl group could also influence its solvation properties, potentially offering unique solubility characteristics for specific polymers or resins.
A Niche Component in Coatings and Resins
The coatings and resins industry extensively utilizes various alcohols and their derivatives to achieve desired properties in their formulations. Butanols, for instance, are known to be used in the production of coatings and resins. mdpi.com These compounds can act as reactive diluents, viscosity modifiers, or be incorporated into the polymer backbone to enhance properties such as durability and performance. While direct evidence for the use of this compound in commercial coating or resin formulations is scarce, its structure suggests potential for such applications. The aromatic ring could contribute to properties like thermal stability and refractive index in a finished coating or resin.
An Unexplored Additive or Modifier in Various Formulations
The addition of specific organic molecules can significantly modify the properties of a formulation. While there is no specific information available on the use of this compound as an additive or modifier, its chemical structure presents intriguing possibilities. The combination of a hydrophobic aromatic ring and a polar hydroxyl group could impart surfactant-like properties, making it potentially useful as a dispersing agent or stabilizer in certain systems. Further research would be needed to explore and validate these potential applications.
Fragrance and Flavoring Industry Applications
A comprehensive review of scientific databases and patent literature did not yield specific examples of this compound being used as a fragrance or flavoring agent. While structurally similar compounds, such as other substituted butanols and aryl alkyl alcohols, are utilized in the fragrance industry for their unique scent profiles, no such application has been documented for this specific compound. nih.govgoogle.com For instance, other aryl alkyl alcohols are recognized as a structurally diverse class of fragrance ingredients. nih.gov
There is no direct evidence in the reviewed literature to suggest that this compound is a common raw material for the synthesis of other fragrance and flavor compounds. General chemical principles indicate that tertiary alcohols can undergo reactions to form esters, which are often fragrant compounds, but specific instances involving this compound are not described.
Agricultural Chemical Production and Formulation
Searches of literature and patents related to agricultural chemicals, including pesticides and herbicides, did not reveal any mention of this compound as an active ingredient or a component in formulations. While various alcohols can be used as solvents or inert ingredients in pesticide formulations, there is no specific data indicating such a role for this compound. google.comphytojournal.comufl.edu
Electronics and Semiconductor Industry Applications
There is no information available in the public domain to suggest that this compound has any applications within the electronics and semiconductor industries. These industries often utilize specialized solvents and cleaning agents, but there is no indication that this particular compound is one of them.
Environmental Fate and Degradation Pathways of Aryl Substituted Butanols
Atmospheric Degradation Processes
Once released into the atmosphere, aryl-substituted butanols are subject to degradation primarily through reactions with photochemically produced oxidants and, to a lesser extent, through direct and indirect photolysis.
Reaction with Photochemically-Produced Hydroxyl Radicals
The principal atmospheric degradation pathway for many volatile organic compounds (VOCs), including aryl-substituted butanols, is their gas-phase reaction with hydroxyl (•OH) radicals. researchgate.net These highly reactive radicals are formed in the troposphere through the photolysis of ozone and other precursors in the presence of sunlight. researchgate.net
The reaction of •OH radicals with saturated alcohols like butanols typically proceeds via H-atom abstraction from a C-H or O-H bond, leading to the formation of a carbon-centered or an alkoxy radical, respectively, and a molecule of water. nist.govresearchgate.net The structure of the alcohol, particularly the presence and location of substituent groups, significantly influences the rate of this reaction. Tertiary alcohols, for instance, tend to be more reactive due to the stability of the resulting radical. researchgate.net
For 2,3-dimethyl-2-butanol (B1346969), a structural analogue of 2-(2,3-Dimethylphenyl)-2-butanol, the absolute rate coefficient for its reaction with •OH radicals has been measured. nih.gov At 298 K, the rate constant (k₃) was determined to be (9.01 ± 1.00) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov This reaction exhibits a slight negative temperature dependence. nih.gov The reaction with •OH radicals is considered the main atmospheric degradation process for saturated alcohols, contributing to the formation of ozone and other components of photochemical smog, such as aldehydes and ketones. researchgate.net
Table 1: Rate Coefficients for the Reaction of Selected Butanols with Hydroxyl Radicals
| Compound | Rate Coefficient (k) at 298 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |
|---|---|---|
| 2-Butanol (B46777) | 8.77 ± 1.46 | Slightly negative |
| 2-Methyl-2-butanol | 3.64 ± 0.60 | No significant dependence |
| 2,3-Dimethyl-2-butanol | 9.01 ± 1.00 | Slightly negative |
Direct and Indirect Photolysis Mechanisms
Photolysis, the breakdown of chemical compounds by light, can occur through direct or indirect mechanisms. Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent decomposition. For a compound to undergo direct photolysis, it must possess a chromophore that can absorb light in the solar spectrum reaching the troposphere (wavelengths > 290 nm).
Aromatic compounds, due to the presence of the benzene (B151609) ring, can absorb UV radiation. The UV absorption cross-sections for 2-butanol, 2-methyl-2-butanol, and 2,3-dimethyl-2-butanol have been measured at room temperature between 208 and 230 nm. nih.gov However, the extent to which aryl-substituted butanols undergo direct photolysis in the atmosphere is generally considered to be limited as their primary absorption bands are at shorter wavelengths than those that significantly penetrate the lower atmosphere.
Indirect photolysis involves the reaction of the compound with other photochemically generated reactive species, such as hydroxyl radicals, nitrate (B79036) radicals (•NO₃), and ozone (O₃). The reaction with •OH radicals, as discussed in the previous section, is the dominant indirect photolysis pathway for these compounds. While reactions with nitrate radicals and ozone can also contribute to the atmospheric degradation of some organic compounds, their significance for aryl-substituted butanols is generally considered to be less than that of the •OH radical reaction. For some aromatic alcohols, such as 2-nitrobenzyl alcohol, irradiation can lead to the formation of nitroso compounds through complex reaction mechanisms. rsc.org
Biodegradation in Aquatic and Terrestrial Environments
When released into aquatic or terrestrial environments, this compound and its analogues are subject to biodegradation, a process mediated by microorganisms.
Aerobic and Anaerobic Degradation Pathways
The biodegradation of organic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct pathways and efficiencies. nih.gov Generally, aerobic degradation is more rapid and complete for many organic pollutants. researchgate.net
Under aerobic conditions, microorganisms utilize oxygen as a terminal electron acceptor to break down organic molecules. mdpi.com The degradation of aromatic hydrocarbons often begins with the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes, leading to the formation of catechols or other dihydroxylated intermediates. mdpi.com These intermediates then undergo ring cleavage, followed by further degradation through central metabolic pathways. mdpi.com For alkylphenols, the rate of aerobic degradation has been observed to be inversely correlated with the size of the alkyl groups. researchgate.net
Anaerobic biodegradation is a slower process that occurs in environments such as sediments, groundwater, and landfills. nih.gov In the absence of oxygen, microorganisms utilize alternative electron acceptors like nitrate, sulfate, or carbon dioxide. nih.gov The anaerobic degradation of aromatic hydrocarbons is a more complex process and is generally less efficient than aerobic degradation. researchgate.netnih.gov While some alkylphenols like phenol (B47542) and p-cresol (B1678582) have been shown to biodegrade anaerobically, those with longer and more branched alkyl chains tend to be more resistant to degradation under these conditions. researchgate.net
Microbial Involvement in Degradation Processes
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading aromatic hydrocarbons. nih.govnih.gov Specific microbial strains have been identified that can mineralize various aromatic compounds. For instance, certain bacteria can degrade 2,4-dichlorophenoxyacetic acid, a phenoxyacetic acid herbicide, indicating the potential for microbial communities to break down complex anthropogenic organic compounds. nih.govumt.edu
The degradation of biphenyl (B1667301), a structurally related compound, has been studied in several bacterial strains, including Alcaligenes xylosoxidans, Pseudomonas stutzeri, Ochrobactrum anthropi, and Pseudomonas veronii. researchgate.net These bacteria are capable of cleaving the biphenyl structure, often leading to the formation of benzoic acid as a key metabolite. researchgate.net The initial step in the aerobic degradation of many aromatic hydrocarbons is catalyzed by dioxygenase enzymes. mdpi.com
Metabolites and Degradation Products of this compound and Analogues
The degradation of this compound and its analogues results in the formation of various intermediate metabolites and final degradation products.
The atmospheric reaction of butanols with •OH radicals leads to the formation of carbonyl compounds. For example, the reaction of 2-butanol with •OH radicals produces methyl ethyl ketone and acetaldehyde. dtic.mil The photoionization of 2,3-dimethyl-2-butanol (also known as thexyl alcohol) has been shown to result in fragmentation, producing ions corresponding to propane (B168953) loss and, at higher energies, methyl loss. nih.gov The fragmentation can also lead to the formation of ionized acetone (B3395972) enol. nih.gov
In biological systems, the biotransformation of 2-butanol in rats has been shown to produce 2-butanone, 3-hydroxy-2-butanone, and 2,3-butanediol. nih.gov The degradation of biphenyl by certain bacteria leads to the formation of benzoic acid. researchgate.net The proposed aerobic metabolic pathway for biphenyl often involves intermediates such as 2,3-dihydroxybiphenyl and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.net The oxidation of benzyl (B1604629) alcohol in aqueous solutions under ultrasound irradiation, which generates •OH radicals, produces benzaldehyde, phenol, and hydroxymethyl-phenol isomers. chemrxiv.org
Table 2: Degradation Products of Selected Aryl-Substituted Butanols and Analogues
| Original Compound | Degradation Process | Identified Metabolites/Degradation Products |
|---|---|---|
| 2-Butanol | Reaction with •OH radicals | Methyl ethyl ketone, Acetaldehyde |
| 2,3-Dimethyl-2-butanol (Thexyl alcohol) | Photoionization | Propane, Methyl radical, Ionized acetone enol |
| 2-Butanol | Biotransformation (in rats) | 2-Butanone, 3-Hydroxy-2-butanone, 2,3-Butanediol |
| Biphenyl | Bacterial degradation | Benzoic acid, 2,3-Dihydroxybiphenyl, 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid |
| Benzyl alcohol | Oxidation by •OH radicals | Benzaldehyde, Phenol, Hydroxymethyl-phenol isomers |
Environmental Transport and Distribution
The environmental transport and distribution of a chemical compound are governed by its physical and chemical properties, which dictate its movement between different environmental compartments such as air, water, soil, and biota. For this compound, specific experimental data on its environmental fate are scarce. However, its behavior can be inferred by examining its structural features and comparing it to related compounds, particularly other substituted butanols. Key processes influencing its distribution include soil and sediment sorption, volatilization from water surfaces, and bioaccumulation in organisms.
Volatilization from aquatic systems to the atmosphere is another significant transport pathway, governed by a compound's Henry's Law constant and vapor pressure. nih.gov The Henry's Law constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase at equilibrium. nist.gov A higher Henry's Law constant indicates a greater tendency to volatilize from water. For instance, 2-butanol has a Henry's Law constant of 9.06 x 10⁻⁶ atm-m³/mole, suggesting that volatilization from water surfaces is an important fate process. nih.gov The estimated volatilization half-lives for 2-butanol from a model river and lake are 2 and 29 days, respectively. nih.gov Given the larger molecular weight and likely lower vapor pressure of this compound, its volatilization rate may be slower than that of smaller butanols.
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment, including water, food, and sediment. wikipedia.org The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms from water. wikipedia.org It is often correlated with the log Kow; substances with high log Kow values tend to be more lipophilic and have a greater potential to bioaccumulate in the fatty tissues of organisms. wikipedia.org For 2-butanol, with its low log Kow, the estimated BCF is only 3, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The increased hydrophobicity of this compound compared to 2-butanol would suggest a higher BCF. However, without experimental data, the exact bioaccumulation potential remains speculative.
Table 1: Physicochemical Properties and Environmental Fate Parameters for Related Butanol Isomers
| Compound | CAS Number | Molecular Formula | Log Kow | Henry's Law Constant (atm-m³/mole) | Estimated Bioconcentration Factor (BCF) |
| 1-Butanol | 71-36-3 | C₄H₁₀O | 0.88 | 8.32 x 10⁻⁶ | 3.16 |
| 2-Butanol | 78-92-2 | C₄H₁₀O | 0.61 | 9.06 x 10⁻⁶ | 3 |
| 2,3-Dimethyl-2-butanol | 594-60-5 | C₆H₁₄O | 1.5 (XLogP3) | Not Available | Not Available |
Data sourced from PubChem and NIST Chemistry WebBook. The Log Kow for 2,3-Dimethyl-2-butanol is a predicted value (XLogP3). nih.govnist.govnih.gov
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
Future research into the synthesis of 2-(2,3-Dimethylphenyl)-2-butanol is poised to move beyond traditional Grignard reactions, aiming for greater efficiency, selectivity, and sustainability. Key advancements are anticipated in the development of novel catalytic systems that can operate under milder conditions, reducing energy consumption and the formation of byproducts. The exploration of organometallic reagents beyond magnesium-based compounds, such as organozinc or organoindium reagents, may offer alternative synthetic routes with improved functional group tolerance.
In the realm of characterization, while standard techniques like NMR and mass spectrometry will remain fundamental, future efforts will likely focus on more advanced analytical methods. nih.govnih.gov Two-dimensional NMR techniques and high-resolution mass spectrometry will be crucial for unambiguously determining the structure of complex aryl-butanols and for identifying trace impurities that could influence reactivity and application performance. The development of chiral stationary phases for high-performance liquid chromatography (HPLC) will also be essential for the separation and analysis of enantiomers of chiral aryl-butanols, a critical aspect for their potential use in asymmetric synthesis.
Expanding the Scope of Reactivity and Transformation Studies
While the fundamental reactivity of tertiary alcohols, such as dehydration and oxidation, is well-understood, future research will delve into more nuanced and selective transformations of this compound. ijrpr.com A key area of exploration will be the development of catalytic systems that can achieve selective oxidation of the aromatic ring or the aliphatic chain, leading to a diverse range of functionalized derivatives.
Furthermore, the potential of this compound as a building block in carbon-carbon bond-forming reactions will be a significant focus. This includes its use in transition-metal-catalyzed cross-coupling reactions, where the hydroxyl group could be activated to serve as a leaving group. Such transformations would open up avenues for the synthesis of more complex molecular architectures with potential applications in materials science and medicinal chemistry.
Integration of Advanced Computational Approaches
The integration of computational chemistry is set to revolutionize the study of aryl-butanols like this compound. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the electronic structure and reactivity of these molecules. acs.org These computational models can be employed to predict reaction pathways, elucidate reaction mechanisms, and understand the factors that control selectivity.
Moreover, computational screening of virtual libraries of aryl-butanols can accelerate the discovery of compounds with desired properties for specific applications. By simulating properties such as binding affinities to target proteins or electronic properties relevant to materials science, computational approaches can guide experimental efforts, saving time and resources. The synergy between computational prediction and experimental validation will be a hallmark of future research in this area. mdpi.com
Exploration of Novel Non-Medical Applications
While aryl-alcohols have been explored in medicinal contexts, a significant future direction lies in the exploration of non-medical applications for this compound and its derivatives. researchgate.net The unique structural and electronic properties of this compound make it a candidate for applications in materials science. For instance, it could serve as a monomer or a building block for the synthesis of novel polymers with tailored thermal or optical properties.
Another promising avenue is its potential use in the development of functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs). The rigid aromatic core combined with the flexible aliphatic chain could impart desirable self-assembly properties. Furthermore, the hydroxyl group offers a handle for further functionalization, allowing for the fine-tuning of the material's properties. The catalytic properties of metal complexes derived from aryl-butanol ligands also represent an area ripe for exploration.
Sustainable Synthesis and Environmental Considerations for Aryl-Butanols
A paramount consideration for the future of aryl-butanol chemistry is the development of sustainable synthesis methods and a thorough understanding of their environmental impact. organic-chemistry.orgnih.gov This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. youtube.comresearchgate.net The principles of green chemistry will guide the design of new synthetic routes that minimize waste and avoid the use of hazardous reagents. nih.govmdpi.com
Life cycle assessment (LCA) will be an indispensable tool for evaluating the environmental footprint of aryl-butanol production, from raw material extraction to final product disposal. diva-portal.orgresearchgate.net This holistic approach will consider factors such as energy consumption, greenhouse gas emissions, and water usage. youtube.com By integrating sustainability considerations from the outset, the chemical community can ensure that the development and application of aryl-butanols contribute positively to a more sustainable future.
Interactive Data Table: Properties of Related Aryl-Butanols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Phenyl-2-butanol | C10H14O | 150.22 | 102-104 |
| 2-(4-Methylphenyl)-2-butanol | C11H16O | 164.24 | 115-117 |
| 2-(2,4-Dimethylphenyl)-2-butanol | C12H18O | 178.27 | 125-127 |
| 2,3-Dimethyl-2-butanol (B1346969) | C6H14O | 102.17 | 120-121 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,3-Dimethylphenyl)-2-butanol in a laboratory setting?
- Methodological Answer : A common approach involves a Grignard reaction between 2,3-dimethylphenylmagnesium bromide and 2-butanone, followed by acid hydrolysis to yield the tertiary alcohol. This method leverages the electrophilicity of the ketone and the nucleophilic aryl Grignard reagent. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products like over-alkylation. Purification via column chromatography or recrystallization is recommended .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography with software suites like SHELXL for refinement to resolve the 3D structure. Complement this with NMR spectroscopy :
- ¹H/¹³C NMR : Identify the aromatic protons (δ 6.5–7.5 ppm) and tert-alcohol proton (δ ~1.5 ppm).
- DEPT-135 : Confirm the absence/presence of CH₃, CH₂, and CH groups.
- IR spectroscopy : Verify the O–H stretch (~3200–3600 cm⁻¹) and C–O bond (~1050–1150 cm⁻¹) .
Q. What analytical techniques are suitable for determining the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor for volatile impurities.
- Melting Point Analysis : Compare observed values with literature data using Differential Scanning Calorimetry (DSC) for high precision .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies. Focus on steric effects from the 2,3-dimethylphenyl group, which may hinder nucleophilic attack at the tertiary carbon. Compare with experimental kinetic data to validate predictions .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Solubility : Use the Hansen Solubility Parameters (HSPs) to identify optimal solvents. Cross-validate with experimental measurements in polar (e.g., ethanol) and non-polar (e.g., hexane) solvents.
- Melting Point : Apply DSC to assess purity-driven variations. Impurities >1% can depress melting points by 5–10°C .
- Crystallographic Data : Re-examine unit cell parameters (e.g., using WinGX ) to identify polymorphic forms that may affect properties .
Q. How does the steric bulk of the 2,3-dimethylphenyl group influence the compound’s interaction with biological targets?
- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites or receptors. Compare binding affinities with analogs lacking the dimethyl substituents. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions .
Q. What synthetic routes enable isotopic labeling (e.g., ²H, ¹³C) of this compound for tracer studies?
- Methodological Answer :
- Deuterium Labeling : Use 2,3-dimethylphenyl-d₅ bromide in the Grignard step to introduce deuterium at the aryl group.
- ¹³C Labeling : Synthesize 2-butanone-¹³C₂ via Claisen condensation with labeled acetic acid.
- Confirm isotopic incorporation via Mass Spectrometry (MS) and ²H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
